molecular formula C6H14Cl2N4S B6336116 5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine dihydrochloride CAS No. 1293931-69-7

5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine dihydrochloride

Cat. No.: B6336116
CAS No.: 1293931-69-7
M. Wt: 245.17 g/mol
InChI Key: HMSCBBLJSOVFOA-UHFFFAOYSA-N
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Description

5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiadiazole ring and an amino group, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide derivatives with α-haloketones or α-haloesters. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can lead to various reduced forms of the thiadiazole ring.

Scientific Research Applications

5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The amino group and thiadiazole ring play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A compound with a similar amino group but different overall structure.

    1-Amino-2-methyl-2-propanol: Another related compound with a different arrangement of functional groups.

    2-Amino-2-methyl-1,3-propanediol: A compound with additional hydroxyl groups.

Uniqueness

5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine dihydrochloride is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.

Properties

IUPAC Name

5-(1-amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4S.2ClH/c1-3(2)4(7)5-9-10-6(8)11-5;;/h3-4H,7H2,1-2H3,(H2,8,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSCBBLJSOVFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NN=C(S1)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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